molecular formula C15H17N5O4 B11673073 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide

Cat. No.: B11673073
M. Wt: 331.33 g/mol
InChI Key: DZQSYCMVIZRKDX-CXUHLZMHSA-N
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Description

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Final Assembly: The final step involves the coupling of the pyrazole derivative with the nitrophenyl derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: It can serve as a probe or marker in various biological assays to study enzyme activity or cellular processes.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-aminophenyl)ethylidene]propanehydrazide
  • **3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]propanehydrazide

Uniqueness

Compared to similar compounds, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is unique due to the presence of the nitro group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. Additionally, the nitro group can impart distinct electronic properties, making the compound useful in electronic and photonic materials.

Properties

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C15H17N5O4/c1-9(11-3-5-12(6-4-11)20(23)24)16-18-14(21)8-7-13-10(2)17-19-15(13)22/h3-6,13H,7-8H2,1-2H3,(H,18,21)(H,19,22)/b16-9+

InChI Key

DZQSYCMVIZRKDX-CXUHLZMHSA-N

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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